6,7-Dimethoxy-2-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
6,7-Dimethoxy-2-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-1,2,3,4-tetrahydroisoquinoline is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a triazolo-pyrazine moiety, makes it a subject of interest in medicinal chemistry and drug discovery.
Preparation Methods
The synthesis of 6,7-Dimethoxy-2-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-1,2,3,4-tetrahydroisoquinoline involves several steps. One common method includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the isoquinoline core . The triazolo-pyrazine moiety is then introduced through a series of reactions involving hydrazine derivatives and appropriate reagents under controlled conditions .
Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, often utilizing microwave-assisted synthesis and solvent-free conditions to enhance efficiency .
Chemical Reactions Analysis
6,7-Dimethoxy-2-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and bases like potassium carbonate (K2CO3) . Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
6,7-Dimethoxy-2-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-2-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. For instance, as an HIV-1 reverse transcriptase inhibitor, it binds to the enzyme’s active site, preventing the transcription of viral RNA into DNA . This inhibition disrupts the viral replication cycle, thereby reducing the viral load in infected individuals. The compound may also interact with other molecular pathways, contributing to its anticancer and antimicrobial activities .
Comparison with Similar Compounds
Similar compounds to 6,7-Dimethoxy-2-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-1,2,3,4-tetrahydroisoquinoline include other tetrahydroisoquinoline derivatives and triazolo-pyrazine compounds. These compounds share structural similarities but differ in their biological activities and therapeutic potential . For example:
6,7-Dihydro-5H-benzo[c]-1,2,4-triazolo[3,4-a]azepines: These compounds have shown promise as psychotropic drugs and tranquilizers.
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine: This compound is studied for its potential as an antimicrobial agent.
The uniqueness of this compound lies in its combined structural features, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C17H19N5O2 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
6,7-dimethoxy-2-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C17H19N5O2/c1-11-19-20-17-16(18-5-7-22(11)17)21-6-4-12-8-14(23-2)15(24-3)9-13(12)10-21/h5,7-9H,4,6,10H2,1-3H3 |
InChI Key |
UZNZETKSJXHJLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCC4=CC(=C(C=C4C3)OC)OC |
Origin of Product |
United States |
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